Acacetin-7-O-beta-D-galactopyranoside
Description
Significance of Flavonoid Glycosides in Pharmaceutical Discovery
Flavonoid glycosides are a major class of plant compounds extensively studied for their potential health benefits. ontosight.ai These molecules consist of a flavonoid aglycone (the non-sugar part) linked to one or more sugar moieties. This glycosylation significantly influences their physical and biochemical properties, such as solubility and bioavailability. The vast structural diversity of flavonoids, combined with various glycosidic combinations, creates a rich source for pharmaceutical discovery. researchgate.net
For centuries, preparations containing flavonoids have been used to treat human diseases. researchgate.net Modern research has identified a wide array of pharmacological activities associated with this class of compounds, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anti-carcinogenic properties. rjlbpcs.comnih.govontosight.ai Their ability to scavenge free radicals and modulate key cellular enzyme functions makes them promising candidates for developing treatments for chronic conditions such as cardiovascular disease, neurodegenerative disorders, and cancer. nih.govontosight.airesearchgate.net The investigation of flavonoid glycosides continues to be a pivotal area in the search for new lead compounds for drug development.
Overview of Acacetin-7-O-beta-D-galactopyranoside as a Bioactive Natural Product
This compound has been identified as a bioactive compound with specific and potent biological activities. It is a glycosyloxyflavone that has been isolated from natural sources like Chrysanthemum morifolium and Chrysanthemum indicum. nih.gov Early research highlighted its potential as an anti-HIV agent; studies demonstrated its ability to inhibit the replication of the HIV virus in H9 cells. theclinivex.comnih.govacs.org
More recent investigations have explored its neuroprotective potential. The compound has been shown to inhibit acetylcholinesterase (AChE) activity, an enzyme centrally involved in the pathology of Alzheimer's disease. medchemexpress.com This inhibitory action suggests that this compound could be a valuable molecule for research into neurodegenerative conditions. medchemexpress.com The distinct biological profile of this specific flavonoid glycoside underscores the importance of isolating and characterizing individual compounds from complex natural extracts.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C22H22O10 | nih.govscbt.com |
| Molecular Weight | 446.4 g/mol | nih.govscbt.com |
| Classification | Glycosyloxyflavone, Beta-D-galactoside | nih.gov |
| Aglycone | Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) | nih.gov |
| Activity | Finding | Reference |
|---|---|---|
| Anti-HIV Activity | Inhibits HIV replication in H9 cells. | theclinivex.comnih.gov |
| Neuroprotective Potential | Inhibits acetylcholinesterase (AChE) activity. | medchemexpress.com |
Scope and Objectives of the Research Review
The objective of this article is to provide a focused review of the scientific literature pertaining exclusively to this compound. It aims to synthesize the current understanding of this compound by adhering to a structured examination of its context within natural product research. The scope is strictly limited to introducing the compound, discussing the broader significance of its chemical class (flavonoid glycosides) in pharmaceutical science, and detailing its specific, documented bioactive properties. This review serves to consolidate the existing research findings and highlight the compound's relevance in the field of pharmacognosy and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCOTZRUWYPTP-WHCFWRGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Natural Occurrence of Acacetin 7 O Beta D Galactopyranoside
Botanical Sources and Distribution
The primary and most frequently cited botanical source of Acacetin-7-O-beta-D-galactopyranoside is the flower heads of Chrysanthemum morifolium (also known by its synonym Dendranthema morifolium). medchemexpress.comnih.govacs.orgtheclinivex.com This species, a member of the Asteraceae family, is a traditional medicinal plant in East Asia. Numerous phytochemical investigations have consistently identified this compound as a key flavonoid constituent in its flowers. acs.orgnih.gov Bioactivity-directed fractionation of extracts from C. morifolium has led to the successful isolation of this compound. acs.orgnih.gov The compound has also been reported in the related species Chrysanthemum indicum. nih.gov
While Chrysanthemum morifolium is the most direct source for the specific galactoside, the parent aglycone, acacetin (B1665396), and its other glycosidic forms are widely distributed across the plant kingdom. nrfhh.com Acacetin has been identified in more than 200 plant species from approximately 60 families. nrfhh.com The Asteraceae (daisy family) and Lamiaceae (mint family) are particularly rich in plants that produce acacetin and its derivatives. nrfhh.com
The distribution of acacetin glycosides can sometimes serve as a taxonomic marker to delineate relationships between closely related genera. researchgate.net
Table 1: Plant Genera Known to Contain Acacetin and its Glycosides
| Family | Genus |
|---|---|
| Asteraceae | Artemisia |
| Cirsium | |
| Dendranthema | |
| Saussurea | |
| Lamiaceae | Dracocephalum |
| Origanum | |
| Calamintha |
Source: nrfhh.comresearchgate.net
Extraction and Purification Methodologies in Natural Product Chemistry
The isolation of this compound from plant material follows a multi-step process typical for the extraction and purification of flavonoid glycosides.
Extraction: The initial step involves the extraction of metabolites from dried and powdered plant material, such as the flower heads of C. morifolium. acs.org Solvents are chosen based on the polarity of the target compounds. For flavonoid glycosides, polar solvents like aqueous ethanol, methanol, or acetone (B3395972) are commonly used. acs.orge3s-conferences.org Methods can range from simple maceration or percolation to more efficient techniques like Soxhlet extraction or ultrasound-assisted extraction. e3s-conferences.org
Solvent Partitioning: The crude extract, a complex mixture of various compounds, is then concentrated and subjected to liquid-liquid partitioning. This involves successively partitioning the extract with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol). acs.org Flavonoid glycosides, being relatively polar, typically concentrate in the ethyl acetate and n-butanol fractions. acs.org
Chromatographic Purification: The enriched fractions are further purified using various chromatographic techniques.
Macroporous Resin Chromatography: This is a highly effective and widely used method for the large-scale purification of flavonoids from crude extracts. frontiersin.orgmdpi.com The resin adsorbs the flavonoids, which are then selectively eluted using a gradient of aqueous ethanol. frontiersin.orgmdpi.com
Column Chromatography: Traditional column chromatography using stationary phases like polyvinylpyrrolidone (B124986) or silica (B1680970) gel is also employed. acs.org The compounds are separated based on their differential affinities for the stationary phase and the mobile phase.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an efficient preparative liquid-liquid chromatography technique that avoids the use of solid adsorbents, which can cause irreversible adsorption of the sample. It has been successfully used for the separation of flavonoid glycosides from plant extracts. nih.gov
Final Purification and Identification: The fractions obtained from chromatography are often subjected to further purification, for instance, by preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound. nih.gov The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). e3s-conferences.orgnih.gov
Table 2: Common Methodologies in Flavonoid Glycoside Isolation
| Stage | Technique | Purpose |
|---|---|---|
| Initial Extraction | Maceration, Soxhlet, Ultrasonic-assisted Extraction | To extract a broad range of metabolites from plant tissue into a solvent. |
| Fractionation | Liquid-Liquid Solvent Partitioning | To separate compounds into broad groups based on polarity. |
| Purification | Macroporous Resin Chromatography | To adsorb and then selectively elute flavonoids, removing sugars and other impurities. |
| Column Chromatography (e.g., Silica, PVP) | To separate individual compounds based on affinity for the stationary phase. | |
| High-Speed Counter-Current Chromatography (HSCCC) | To perform preparative separation without a solid support matrix. |
| Analysis & Final ID | HPLC, NMR, Mass Spectrometry | To assess purity and definitively determine the chemical structure. |
Source: acs.orge3s-conferences.orgfrontiersin.orgmdpi.comnih.gov
Biosynthetic Pathways and Related Metabolic Processes in Plants
The biosynthesis of this compound in plants is a complex, multi-enzyme process that follows the general flavonoid biosynthetic pathway, culminating in a final glycosylation step.
Phenylpropanoid Pathway: The pathway begins with the primary metabolite L-phenylalanine, which is derived from the shikimate pathway. Phenylalanine is converted into 4-coumaroyl-CoA through a series of enzymatic reactions. This molecule serves as the key precursor for all flavonoids.
Flavone (B191248) Backbone Synthesis: The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This intermediate is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. Naringenin is a critical branch point in flavonoid biosynthesis. To form the flavone backbone, naringenin is oxidized by flavone synthase (FNS) to yield apigenin (B1666066).
Aglycone Modification (Methylation): To produce the acacetin aglycone, the apigenin molecule undergoes a modification. A specific O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group on the B-ring of apigenin, resulting in the formation of acacetin (5,7-dihydroxy-4'-methoxyflavone).
Glycosylation: The final step is the attachment of the galactose sugar. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). This enzyme recognizes the acacetin aglycone and facilitates the transfer of a galactose moiety from an activated sugar donor, UDP-galactose, to the 7-hydroxyl group of acacetin. This regio- and stereospecific reaction forms the final product, this compound.
Pharmacological Profile and Therapeutic Potential of Acacetin 7 O Beta D Galactopyranoside
Anti-Inflammatory Activities
The anti-inflammatory effects of acacetin (B1665396), the active component of Acacetin-7-O-beta-D-galactopyranoside, have been demonstrated through its ability to modulate key signaling pathways and cellular responses involved in inflammation.
Research has shown that acacetin can significantly suppress the expression and production of pro-inflammatory mediators. It down-regulates well-known markers of inflammation such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com The mechanisms behind this suppression involve the modulation of several critical signaling pathways.
Acacetin has been found to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, which are central to the inflammatory response. nih.gov By inhibiting these pathways, acacetin effectively reduces the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.orgnrfhh.comresearchgate.net Furthermore, acacetin has been shown to suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system responsible for the maturation and secretion of IL-1β. nih.gov
Table 1: Inflammatory Pathways and Mediators Modulated by Acacetin
| Pathway/Mediator | Effect of Acacetin | Research Context |
|---|---|---|
| NF-κB Pathway | Inhibition | Suppresses priming of NLRP3 inflammasome and expression of inflammatory genes. nih.gov |
| MAPK Pathway | Inhibition | Modulates NLRP3 inflammasome activation. nih.gov |
| NLRP3 Inflammasome | Inhibition | Suppresses activation, hindering ASC aggregation and ROS production. nih.gov |
| TNF-α, IL-6, IL-1β | Decreased Gene/Protein Levels | Observed in various models of inflammation. mdpi.com |
| iNOS, COX-2 | Attenuated mRNA/Protein Levels| Demonstrated in LPS-induced macrophages. frontiersin.orgresearchgate.net |
Acacetin exerts its anti-inflammatory effects by directly influencing the behavior of immune cells, particularly macrophages. Macrophages are a major source of pro-inflammatory mediators during an inflammatory event. frontiersin.org Studies have demonstrated that acacetin can remarkably inhibit the inflammatory response in macrophages. frontiersin.org This includes decreasing the secretion of nitric oxide (NO) and the expression of iNOS and COX-2 proteins in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). frontiersin.orgresearchgate.net In models of neuroinflammation, acacetin has also been observed to suppress the activation of microglia, the resident immune cells of the central nervous system. nrfhh.com
Antioxidant Mechanisms
The antioxidant properties of flavonoids like acacetin are a cornerstone of their therapeutic potential, contributing significantly to their protective effects against cellular damage.
The chemical structure of acacetin, specifically its phenolic hydroxyl groups, allows it to act as a potent antioxidant. frontiersin.org It can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. frontiersin.org In vitro studies have confirmed that acacetin can effectively scavenge superoxide (B77818) anions and prevent lipid peroxidation in liver homogenates. frontiersin.org This direct radical-scavenging activity is a primary mechanism by which it protects cells from oxidative insults.
Beyond direct scavenging, acacetin mitigates oxidative stress by bolstering the cell's endogenous antioxidant defense systems. It has been shown to activate the Nrf2/HO-1 signaling pathway, a critical regulator of cellular resistance to oxidants. nih.gov Activation of this pathway leads to the increased expression of various antioxidant and cytoprotective enzymes. nih.gov
In models of oxidative stress-induced injury, treatment with acacetin has been shown to reverse the depletion of key antioxidant molecules. It increases the levels of superoxide dismutase (SOD), glutathione (B108866) (GSH), glutathione peroxidase (GPX), and catalase (CAT). nih.gov Concurrently, it reduces the accumulation of ROS and markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBARS), thereby protecting cells from oxidative damage. nih.gov
| Nrf2/HO-1 Pathway | Activation | Upregulates endogenous antioxidant defenses. nih.gov |
Antiviral Properties
Specific research on this compound has highlighted its potential as an antiviral agent. An early study identified it as an active anti-HIV principle isolated from Chrysanthemum morifolium. nih.gov The compound was shown to inhibit the replication of the human immunodeficiency virus (HIV) in H9 cells. theclinivex.comnih.gov Further investigation into its aglycone, acacetin, found that it could inhibit HIV expression in cell cultures, with the mechanism potentially related to interference with viral transcription. mdpi.com This discovery underscores the potential of this compound as a candidate for further development in antiviral research.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acacetin |
| Tumor necrosis factor-α (TNF-α) |
| Interleukin-6 (IL-6) |
| Interleukin-1β (IL-1β) |
| Inducible nitric oxide synthase (iNOS) |
| Cyclooxygenase-2 (COX-2) |
| Nitric oxide (NO) |
| Lipopolysaccharide (LPS) |
| Reactive Oxygen Species (ROS) |
| Superoxide dismutase (SOD) |
| Glutathione (GSH) |
| Glutathione peroxidase (GPX) |
| Catalase (CAT) |
Inhibition of Viral Replication: Focus on Anti-HIV Activity
This compound, a flavonoid glycoside isolated from the flower heads of Chrysanthemum morifolium, has been identified as a principle with notable anti-HIV activity. nih.govnih.gov Early research demonstrated its capacity to inhibit the replication of the Human Immunodeficiency Virus (HIV) in H9 cells. nih.govtheclinivex.com This discovery marked it as a significant natural compound in the search for novel anti-AIDS agents. nih.gov
The anti-HIV effect of this compound was established through bioactivity-directed fractionation of extracts from Chrysanthemum morifolium. acs.org The compound was evaluated alongside other flavonoids, and structure-activity relationship studies suggested that specific structural features are crucial for anti-HIV potency. nih.gov For instance, flavonoids possessing hydroxy groups at the C-5 and C-7 positions and a double bond between C-2 and C-3 demonstrated more potent inhibition of HIV growth. nih.gov The parent compound, acacetin, has also been shown to interfere with viral transcription, which is a key stage in the HIV replication cycle. mdpi.com
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (CC50/EC50) |
|---|---|---|---|
| Chrysin | 9.2 ± 2.9 | > 30 | > 3.3 |
| Apigenin (B1666066) | 5.0 ± 1.6 | 19.8 ± 6.5 | 4.0 |
| Luteolin | 12.7 ± 3.2 | 13.9 ± 5.9 | 1.1 |
Broader Spectrum Antiviral Potential
While research on this compound has centered on its anti-HIV properties, studies on its aglycone, acacetin, suggest a wider range of antiviral activities. mdpi.com Acacetin has demonstrated significant inhibitory effects against both wild-type H1N1 and H3N2 influenza viruses. mdpi.com Furthermore, it has shown activity against drug-resistant viral strains, indicating a potentially robust mechanism of action. mdpi.com Acacetin was also found to inhibit the synthesis of Hepatitis B virus (HBV) surface antigen (HBsAg) and e-antigen (HBeAg). mdpi.com These findings, although not directly on the glycoside form, point towards a broader antiviral potential for this class of flavonoids that may extend beyond retroviruses. mdpi.com
Neuroprotective Effects
Acetylcholinesterase Inhibition and Alzheimer's Disease Research
This compound has been identified as an inhibitor of acetylcholinesterase (AChE). medchemexpress.com This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the neural synapse. nih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as a cholinergic deficit is a consistent and early finding in AD patients, contributing to their cognitive impairment. nih.govnih.gov By inhibiting AChE, the concentration and duration of action of acetylcholine in the brain are increased, which can lead to symptomatic improvement. mdpi.com The demonstrated AChE inhibitory activity of this compound makes it a compound of interest for research into neurodegenerative conditions like Alzheimer's disease. medchemexpress.com
Protection of Dopaminergic Neurons and Neuroinflammation Modulation
Research on the aglycone, acacetin, has revealed significant neuroprotective effects, particularly in the context of Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic (DA) neurons. nih.govmdpi.com Neuroinflammation is considered a primary pathological mechanism in PD. nih.gov Studies have shown that acacetin can protect dopaminergic cells against neurotoxicity induced by toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 1-methyl-4-phenylpyridinium (MPP+). nih.govscienceopen.com
In in vitro primary mesencephalic cultures, acacetin protected DA cells and suppressed the production of inflammatory factors such as nitric oxide (NO), prostaglandin (B15479496) E2, and tumor necrosis factor-α (TNF-α). nih.gov In animal models of PD, acacetin treatment inhibited the degeneration of DA neurons, prevented the depletion of dopamine (B1211576) in the substantia nigra and striatum, and suppressed microglial activation. nih.gov Furthermore, acacetin has been shown to prevent neuronal cell death by regulating apoptosis through the reduction of reactive oxygen species (ROS) production and the modulation of key signaling pathways, including JNK and p38 MAPK. nih.govresearchgate.net These findings highlight the potential of the acacetin scaffold to mitigate neuroinflammation and protect vulnerable neuronal populations. nih.govnih.gov
Anti-Cancer and Antiproliferative Activities
Inhibition of Cancer Cell Proliferation
The parent compound, acacetin, has demonstrated extensive antiproliferative and anti-cancer activities across various cancer cell lines. mdpi.commdpi.comresearchgate.net It has been shown to suppress cell proliferation and induce apoptosis in human hepatocellular carcinoma (HCC) cells. mdpi.com The mechanism in HCC involves the inhibition of STAT3 activation and its upstream kinases, leading to the suppression of genes involved in proliferation, survival, and angiogenesis. mdpi.com
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| MCF-7 | Acacetin (20-80 µM) | 41-76% decrease in cell viability |
| MDA-MB-468 | Acacetin (20-80 µM) | Significant decrease in cell viability |
| MCF-7 | Low dose Acacetin (10-3 to 1µM) | Promoted cell proliferation |
Induction of Apoptosis in Malignant Cells
The aglycone, Acacetin, has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. In human breast cancer MCF-7 cells, Acacetin triggers apoptosis by activating the caspase cascade, including caspase-7, -8, and -9, and promoting the cleavage of PARP (poly-ADP-ribose polymerase). nih.gov This process is also characterized by DNA fragmentation and an increase in the sub-G1 cell population, which are hallmarks of apoptosis. nih.gov
Furthermore, Acacetin modulates the mitochondrial death signaling pathway. It causes a reduction in the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax:Bcl-2 ratio. nih.gov This shift disrupts the mitochondrial membrane potential, inducing the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, which further propagates the apoptotic signal. nih.gov The generation of reactive oxygen species (ROS) is also a key component of its apoptotic mechanism. nih.govscienceopen.com In human osteosarcoma cells, Acacetin-induced apoptosis is linked to the activation of the ROS/JNK signaling pathway. scienceopen.com
| Cell Line | Key Apoptotic Mechanisms Induced by Acacetin |
| MCF-7 (Breast Cancer) | Activation of caspase-7, -8, -9; PARP cleavage; increased Bax:Bcl-2 ratio; loss of mitochondrial membrane potential; release of cytochrome c and AIF. nih.gov |
| AGS (Gastric Cancer) | Fas activation; ROS generation; mitochondrial-mediated pathways. mdpi.com |
| SW480 & HCT-116 (Colorectal Cancer) | Increased mitochondrial membrane depolarization; increased Bax:Bcl-2 ratio; AIF-mediated apoptosis. mdpi.com |
| SJSA & HOS (Osteosarcoma) | Activation of endogenous and exogenous apoptotic pathways via the ROS/JNK signaling cascade. scienceopen.com |
Modulation of Oncogenic Signaling Pathways in Cancer
Acacetin exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in malignancies. In breast cancer cells, its pro-apoptotic activity is mediated through the SAPK/JNK1/2-c-Jun signaling pathway, which is activated by the generation of ROS. nih.govmdpi.com However, studies have shown that at very low doses, Acacetin can paradoxically promote the proliferation of MCF-7 breast cancer cells by activating the ERK/PI3K/AKT pathway, highlighting a dose-dependent dual effect. nih.govcolab.ws
In prostate cancer DU145 cells, Acacetin has been found to inhibit invasion and migration by inactivating the p38 MAPK signaling pathway. researchgate.net For colorectal cancer cells, its effects are linked to the downregulation of the β-catenin pathway. mdpi.com The compound also demonstrates an ability to reduce the activity of phospho-AKT in a concentration-dependent manner in prostate cancer cells, which leads to a decrease in downstream phospho-GSK-3β and an increase in the tumor suppressor p53. mdpi.com
| Signaling Pathway | Effect of Acacetin | Associated Cancer Type(s) |
| SAPK/JNK1/2 | Activation | Breast Cancer nih.govmdpi.com |
| ERK/PI3K/AKT | Activation (at low doses) / Inhibition | Breast Cancer, mdpi.comnih.govcolab.ws Prostate Cancer mdpi.com |
| p38 MAPK | Inactivation | Prostate Cancer researchgate.net |
| β-catenin | Downregulation | Colorectal Cancer mdpi.com |
Cardioprotective Actions
Amelioration of Myocardial Ischemia/Reperfusion Injury
Studies show that Acacetin enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Mechanistically, these cardioprotective effects are attributed to the activation of several signaling pathways, including the PI3K/Akt and the Nrf-2/HO-1 pathways, which help to suppress oxidative stress, inflammation, and apoptosis in heart tissue following an I/R event. frontiersin.orgnih.gove-century.us
Anti-fibrotic Effects in Cardiovascular Contexts
Myocardial fibrosis, characterized by excessive deposition of collagen, can impair cardiac function, particularly after an injury like myocardial infarction. nih.gov Acacetin has been shown to possess anti-fibrotic properties in cardiovascular contexts. nih.gov In rat models of myocardial I/R injury, administration of Acacetin reduced myocardial fibrosis and decreased the expression of collagen 1 and 3. nih.gov This anti-fibrotic action is believed to be mediated by the inhibition of key signaling pathways involved in the fibrotic process, such as the TGF-β1/Smad3 and Akt/mTOR pathways. frontiersin.orgnih.gov By regulating these pathways, Acacetin helps to prevent the structural damage and adverse remodeling of myocardial tissue that can lead to heart failure. nih.gov
Anti-Diabetic and Anti-Obesity Implications
The therapeutic potential of flavonoids in metabolic disorders such as diabetes and obesity is an area of growing interest. While research specifically targeting this compound is limited, studies on its aglycone, Acacetin, and other related flavonoids suggest potential benefits. Acacetin has been reported to possess anti-obesity and anti-diabetic properties, although the body of evidence is not as extensive as for its other pharmacological activities. mdpi.com Flavonoids, in general, can exert anti-diabetic effects by modulating glucose uptake, improving insulin (B600854) secretion, and reducing oxidative damage and lipid accumulation in tissues like the liver, skeletal muscle, and pancreas. Further research is needed to fully elucidate the specific mechanisms of Acacetin in these contexts.
Renal Protective Properties
The protective effects of flavonoids on kidney health have been documented for various compounds, primarily through their ability to attenuate renal oxidative stress and inflammation. These compounds have shown promise in protecting against nephrotoxic agents and ameliorating conditions like hypertensive nephropathy and chronic kidney disease. mdpi.com Although direct and extensive evidence for the renal protective properties of this compound is not yet established, the known antioxidant and anti-inflammatory activities of its aglycone, Acacetin, suggest a potential therapeutic role. Flavonoids can interfere directly with the renal parenchyma through various mechanisms to prevent the development of kidney injury, indicating that Acacetin could offer similar protective benefits. mdpi.com
Other Emerging Biological Activities
Research into the full spectrum of biological activities of this compound is ongoing. While many studies have focused on its aglycone form, acacetin, which exhibits a wide range of pharmacological properties including anti-inflammatory, antioxidant, and anticancer effects, research specifically on the glycoside is more circumscribed. mdpi.com The primary emerging activities identified for this compound are its antiviral and enzyme inhibitory effects.
Antiviral Activity
A significant area of investigation for this compound has been its potential as an antiviral agent. Early research identified it as an active anti-HIV principle isolated from Chrysanthemum morifolium. nih.gov Studies have demonstrated its ability to inhibit the replication of the human immunodeficiency virus (HIV) in H9 cells. nih.govtheclinivex.com This inhibitory effect on viral replication suggests a potential role for this compound in the development of novel antiviral therapies. mdpi.com
| Virus | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Human Immunodeficiency Virus (HIV) | H9 | Inhibition of viral replication | nih.govtheclinivex.com |
Enzyme Inhibition
This compound has also been identified as an inhibitor of the enzyme acetylcholinesterase (AChE). medchemexpress.com AChE is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to increased levels of acetylcholine in the brain, a strategy employed in the management of Alzheimer's disease. medchemexpress.com Consequently, this compound is considered a compound of interest for research into neurodegenerative conditions like Alzheimer's disease. medchemexpress.com
| Enzyme | Potential Therapeutic Application | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's disease | medchemexpress.com |
Molecular Mechanisms of Action of Acacetin 7 O Beta D Galactopyranoside
Enzyme Target Modulation
The biological effects of Acacetin-7-O-beta-D-galactopyranoside and its aglycone are partly attributable to their ability to directly interact with and modulate the activity of critical enzymes involved in physiological and pathological processes.
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.netmedchemexpress.com This inhibitory action is a key therapeutic strategy in the management of Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. mdpi.com
The inhibitory mechanism of flavonoids against AChE often involves interaction with the enzyme's active site. For instance, flavonoids like quercetin (B1663063) have been shown to form hydrogen bonds with key amino acid residues, such as Ser200 and His440, within the AChE active site, leading to reversible inhibition. mdpi.com While specific kinetic studies detailing the IC50 value and the precise mode of inhibition (e.g., competitive, non-competitive) for this compound are not extensively detailed in the available literature, the established activity of related flavonoids provides a strong basis for its mechanism. For context, other flavonoids such as apigenin (B1666066) and quercetin have demonstrated AChE inhibition with IC50 values in the micromolar range. mdpi.com
Table 1: Acetylcholinesterase (AChE) Inhibition by Select Flavonoids
| Compound | IC50 Value (µM) | Source(s) |
|---|---|---|
| Apigenin | 40.7 | mdpi.com |
Research into the anti-inflammatory properties of this flavonoid class has centered on the aglycone, acacetin (B1665396), which significantly modulates enzymes central to the inflammatory cascade: cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). nih.gov These enzymes are responsible for the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. embopress.orgnih.govnih.govclevelandclinic.org
Studies have demonstrated that acacetin suppresses the expression of both iNOS and COX-2—the inducible isoform of COX—at both the mRNA and protein levels in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This suppression is not due to direct enzymatic inhibition but rather through the interruption of upstream signaling pathways that control the transcription of these inflammatory genes. nih.gov The primary mechanism involves the inhibition of the NF-κB and MAPK signaling cascades, which are crucial for the induction of iNOS and COX-2 during an inflammatory response. nih.govnih.gov By preventing the activation of these pathways, acacetin effectively downregulates the production of these pro-inflammatory enzymes. nih.gov
The enzymatic interactions of acacetin and its glycosides extend to enzymes involved in metabolic and oxidative stress pathways.
Glutathione (B108866) Reductase: While specific studies on the direct interaction between this compound and glutathione reductase are limited, broader research indicates that various flavonoids can inhibit this crucial antioxidant enzyme. The mechanism can be complex, sometimes involving the generation of reactive oxygen species that interact with the flavonoid to form an inhibitory intermediate. nih.gov
Aldose Reductase: Flavonoids are recognized as a class of aldose reductase inhibitors. mdpi.com This enzyme is a key component of the polyol pathway, which becomes significant during hyperglycemia and is implicated in diabetic complications. researchgate.netnih.govunits.it Acacetin derivatives have been identified among other flavonoids as potential inhibitors of aldose reductase, suggesting a role in mitigating complications associated with high glucose levels. nih.gov The inhibitory action of flavonoids typically involves binding to the enzyme's active site. mdpi.com
Xanthine (B1682287) Oxidase (XO): The aglycone, acacetin, has demonstrated potent inhibitory activity against xanthine oxidase, the enzyme that catalyzes the final steps of purine (B94841) metabolism, leading to uric acid formation. nih.gov In one study, acacetin exhibited a stronger inhibitory effect on XO than allopurinol, a standard drug used to treat hyperuricemia and gout. nih.gov The IC50 value for acacetin was reported to be significantly lower than that of allopurinol, indicating high potency. nih.gov This suggests a strong potential for this flavonoid structure to modulate uric acid production.
Table 2: Xanthine Oxidase (XO) Inhibition by Acacetin
| Compound | IC50 Value (µM) | Source(s) |
|---|---|---|
| Acacetin | 0.58 | scienceopen.com |
Cellular Signaling Pathway Interventions
This compound exerts significant influence over cellular behavior by intervening in key signaling pathways that regulate inflammation, cell stress, and survival. The majority of detailed mechanistic work has focused on its aglycone, acacetin.
The Nuclear Factor Kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2. tuni.fi Acacetin has been shown to be a potent inhibitor of this pathway. nih.govresearchgate.net
The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of an inhibitory protein called IκBα. This degradation frees the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus, where it initiates gene transcription. nih.gov Research demonstrates that acacetin treatment prevents the LPS-induced degradation of IκBα. nih.gov By stabilizing IκBα, acacetin effectively traps the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and subsequent transcriptional activity. nih.govnih.gov This action underlies acacetin's ability to suppress the expression of NF-κB-dependent inflammatory mediators. researchgate.netnih.gov
The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of critical signaling pathways that regulate cellular responses to external stressors, including inflammatory stimuli. frontiersin.org The key MAPK families involved in inflammation include p38 MAPK and c-Jun N-terminal kinase (JNK). nih.govscienceopen.com
Studies have revealed that acacetin effectively modulates the MAPK pathway. nih.gov In LPS-stimulated macrophages, acacetin has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK. nih.govfrontiersin.org Since the MAPK pathways often act upstream of NF-κB activation, acacetin's ability to suppress MAPK phosphorylation is a crucial component of its anti-inflammatory mechanism. researchgate.netnih.gov By inhibiting the activation of p38 MAPK and JNK, acacetin disrupts the signaling cascade that leads to the activation of transcription factors like AP-1 (a target of JNK) and contributes to the activation of NF-κB, thereby providing a multi-pronged approach to downregulating the inflammatory response. nih.govresearchgate.net
Table 3: Summary of Acacetin's Molecular Interactions
| Target | Effect of Acacetin/Acacetin-7-O-beta-D-galactopyranoside | Downstream Consequence | Source(s) |
|---|---|---|---|
| Enzymes | |||
| Acetylcholinesterase (AChE) | Inhibition | Increased acetylcholine levels | researchgate.netmedchemexpress.com |
| COX-2 & iNOS | Decreased protein and mRNA expression (via pathway inhibition) | Reduced production of prostaglandins and nitric oxide | nih.gov |
| Xanthine Oxidase (XO) | Potent inhibition | Reduced uric acid production | nih.govscienceopen.com |
| Aldose Reductase | Inhibition | Reduced sorbitol accumulation | nih.gov |
| Signaling Pathways | |||
| NF-κB | Inhibition of p65 nuclear translocation; prevention of IκBα degradation | Decreased transcription of pro-inflammatory genes | nih.govresearchgate.net |
Based on a thorough review of the available scientific literature, it is not possible to generate an article focusing solely on the molecular mechanisms of This compound according to the specified outline.
The research detailing the interactions with the Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR), Nrf2/HO-1, AMPK, STAT3, NLRP3 inflammasome, and Sirtuin (Sirt1)/FOXO3a signaling pathways, as well as its mechanisms of apoptosis induction, has been conducted almost exclusively on its aglycone form, Acacetin .
While this compound has been identified in plants like Chrysanthemum morifolium and investigated for certain biological activities, such as anti-HIV and acetylcholinesterase (AChE) inhibitory effects, there is a significant lack of specific data on its role in the molecular pathways requested. mdpi.commedchemexpress.comnih.gov
The addition of a galactopyranoside group to the acacetin structure can significantly alter a compound's bioavailability, solubility, and metabolic processing in the body. Therefore, the specific molecular actions of Acacetin cannot be scientifically attributed to this compound without direct experimental evidence.
Fulfilling the request under these circumstances would require making unsubstantiated assumptions, which would compromise the scientific accuracy of the article. Consequently, the requested content cannot be provided.
Mechanisms Underlying Apoptosis Induction
Reactive Oxygen Species (ROS) Generation and Modulation
The molecular mechanism of this compound concerning reactive oxygen species (ROS) is complex and appears to be context-dependent, based on studies of its aglycone, acacetin. Flavonoids, including acacetin, possess phenolic hydroxyl groups that confer strong antioxidant capabilities, allowing them to directly scavenge ROS and reactive nitrogen species (RNS). mdpi.com The aglycone, acacetin, has demonstrated a significant capacity to scavenge hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), nitric oxide (•NO), and peroxynitrite (ONOO⁻). mdpi.com
Beyond direct scavenging, acacetin can modulate cellular ROS levels by influencing enzymatic pathways. It can suppress the expression of ROS-producing enzymes like inducible nitric synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Conversely, it can also upregulate the expression of crucial antioxidant enzymes, such as superoxide (B77818) dismutases (SODs) and heme oxygenase 1 (HO-1), through mechanisms involving the Nrf-2/HO-1 signaling pathway. mdpi.comnih.gov This dual action highlights a protective role against oxidative stress in normal physiological contexts.
However, in certain pathological conditions, particularly in cancer cells, acacetin can act as a pro-oxidant. mdpi.com Studies have shown that acacetin can promote the generation of ROS in various carcinoma cells, including gastric, breast, leukemia, and human osteosarcoma cells. mdpi.com This induced oxidative stress can trigger apoptotic pathways, contributing to the compound's anti-cancer effects. nih.gov While the precise mechanisms for this pro-oxidant shift are not fully understood, it represents a critical aspect of its therapeutic potential. mdpi.com Detailed studies specifically examining the ROS modulation capacity of the glycoside form, this compound, are less prevalent, with current understanding largely extrapolated from the activities of its aglycone.
Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, p53, p21, Fas/FasL)
Flavonoids are recognized for their ability to induce apoptosis in pathological cells, a process intricately regulated by a balance of pro- and anti-apoptotic proteins. nih.gov A central mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of programmed cell death. nih.govfrontiersin.org This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bcl-2-associated X protein (Bax). frontiersin.org The ratio of Bax to Bcl-2 is a critical determinant for apoptosis, with an increased ratio favoring cell death. frontiersin.org
The tumor suppressor protein p53 is a master regulator of this process; it can transcriptionally upregulate the BAX gene and downregulate the bcl-2 gene. nih.govwikipedia.org This shift disrupts the mitochondrial membrane's integrity, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing apoptosis. wikipedia.org
While direct studies on this compound's effect on these specific proteins are limited, research on its aglycone, acacetin, shows potent anti-proliferative and apoptosis-inducing effects in numerous cancer cell lines. mdpi.com The broader family of flavonoids has been shown to exert anticancer effects by down-regulating Bcl-2 expression while simultaneously overexpressing Bax, thereby promoting apoptosis. nih.gov It is plausible that this compound shares this mechanistic pathway, influencing the expression of key apoptotic regulators like p53, Bax, and Bcl-2 to trigger programmed cell death in susceptible cells.
Table 1: Key Proteins in Apoptosis Regulation Potentially Modulated by this compound
| Protein | Family/Type | Primary Function in Apoptosis | Potential Effect of Flavonoids |
| p53 | Tumor Suppressor | Activates transcription of pro-apoptotic genes (e.g., Bax) and represses anti-apoptotic genes (e.g., Bcl-2). nih.govwikipedia.org | Upregulation/Activation |
| Bax | Bcl-2 family | Pro-apoptotic; promotes mitochondrial membrane permeabilization and cytochrome c release. wikipedia.org | Upregulation |
| Bcl-2 | Bcl-2 family | Anti-apoptotic; inhibits apoptosis by sequestering pro-apoptotic proteins and maintaining mitochondrial integrity. nih.govfrontiersin.org | Downregulation |
| p21 | Cyclin-dependent kinase inhibitor | A primary target of p53, involved in cell cycle arrest. | Modulation |
| Fas/FasL | Death Receptor/Ligand | Initiates the extrinsic apoptosis pathway. | Modulation |
Interference with Viral Life Cycles and Pathogenesis
Inhibition of HIV-1 Reverse Transcriptase, Protease, and Integrase
This compound has been identified as a principle with anti-HIV activity, isolated from Chrysanthemum morifolium. nih.gov Research has demonstrated its ability to inhibit the replication of HIV in H9 cells. nih.gov The life cycle of HIV-1 is dependent on three critical viral enzymes: reverse transcriptase (RT), protease, and integrase. These enzymes are primary targets for many antiretroviral drugs. While this compound has confirmed anti-HIV activity, the precise enzymatic target has not been definitively elucidated in the available literature. nih.gov However, studies on other flavonoid glycosides suggest that inhibition of HIV-1 reverse transcriptase and integrase are plausible mechanisms of action. unpad.ac.id For instance, the flavonoid herbacitrin (B12658040) has been shown to inhibit HIV-1 replication by targeting the integrase enzyme. unpad.ac.id Therefore, it is hypothesized that this compound may exert its anti-HIV effects by inhibiting one or more of these crucial viral enzymes, thereby disrupting the viral life cycle.
Interference with Viral Gene Expression and Replication
The inhibitory effect of this compound on HIV replication has been firmly established. nih.gov The mechanism underlying this inhibition likely involves interference with viral gene expression. Studies on the aglycone, acacetin, have shown that it can inhibit HIV expression in latently infected cells, with evidence suggesting that this effect is associated with interference at the level of viral transcription. mdpi.com This provides a strong indication that the glycoside may function similarly. By disrupting the transcription of viral genes, the compound can effectively halt the production of new viral components, thereby suppressing the replication cycle and preventing the spread of the virus.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Impact of Glycosylation on Biological Activity
Glycosylation, the attachment of sugar moieties to a core molecule, has a profound impact on the physicochemical and biological properties of flavonoids. The addition of a sugar, such as the galactopyranoside group in this compound, generally increases the compound's water solubility and stability. nih.gov This enhancement of solubility can improve pharmacological properties and bioavailability. nih.govfrontiersin.org
The impact of glycosylation on bioactivity is not uniform and can be specific to the targeted action. While glycosylation can sometimes reduce certain activities, such as antioxidant effects, it has been shown to enhance others, including specific anti-HIV and anti-rotavirus activities. nih.gov For example, glycosylated metabolites of myricetin (B1677590) demonstrated significant anti-HIV activity, with inhibition of reverse transcriptase being a proposed mechanism. unpad.ac.id
Structure-activity relationship studies on a series of flavonoids, including this compound, have provided specific insights into the structural requirements for anti-HIV activity. nih.gov These studies revealed several key features for potent inhibition of HIV growth:
The presence of hydroxyl groups at the C-5 and C-7 positions of the flavonoid A-ring.
An intact C-2 to C-3 double bond in the C-ring.
The nature and position of substituents on the B-ring were also found to be critical; in general, the introduction of hydroxyl or halogen groups on the B-ring led to increased toxicity and/or decreased anti-HIV activity. nih.gov
This indicates that while the core acacetin structure is important, the presence and position of the galactoside group at C-7 are crucial for its specific anti-HIV profile.
Table 2: Structural Features of Flavonoids and Their Impact on Anti-HIV Activity
| Structural Feature | Observation | Impact on Anti-HIV Activity | Reference |
| Glycosylation at C-7 | Presence of a galactopyranoside moiety. | Can enhance solubility and specific antiviral activities. | unpad.ac.idnih.gov |
| Hydroxyl Groups at C-5 and C-7 | Maintained in the acacetin backbone. | Associated with more potent HIV inhibition. | nih.gov |
| C-2=C-3 Double Bond | Present in the flavone (B191248) structure. | Important for potent HIV inhibition. | nih.gov |
| B-Ring Substitution | Introduction of hydroxyl or halogen groups. | Generally increased toxicity and/or decreased activity. | nih.gov |
Influence of Aglycone Modifications and Other Substituents
The biological activity of flavonoids is significantly influenced by their structural characteristics, including the hydroxylation pattern of the aglycone and the nature and position of substituents. Research into the structure-activity relationships of acacetin and its analogs has provided insights into how these modifications affect their molecular mechanisms, particularly concerning anti-HIV activity.
Structural Requirements for Anti-HIV Activity
A study evaluating this compound and a series of related flavonoids demonstrated that specific structural features are crucial for potent anti-HIV activity. The presence of hydroxyl groups at the C-5 and C-7 positions of the A-ring, combined with a double bond between C-2 and C-3 in the C-ring, was found to be important for higher inhibitory effects on HIV replication. nih.gov
Influence of B-Ring Substituents
The substitution pattern on the B-ring of the flavonoid scaffold plays a critical role in modulating both the efficacy and toxicity of these compounds. In general, the introduction of substituents such as hydroxyl and halogen groups into the B-ring was associated with an increase in toxicity and/or a decrease in anti-HIV activity. nih.gov This suggests that the unsubstituted or specifically substituted B-ring of acacetin is more favorable for its antiviral action.
Comparative Activity of Related Flavonoids
To elucidate the structure-activity relationship, the anti-HIV activity of this compound was compared with other flavonoids isolated from Chrysanthemum morifolium, as well as other known and synthetic flavonoids. One of the key findings was that the flavone chrysin, which has a simpler structure than acacetin, emerged as a particularly promising anti-HIV compound within the tested series. nih.gov
The following tables summarize the comparative anti-HIV-1 activity of various flavonoids, highlighting the influence of different substitution patterns.
Table 1: Inhibition of HIV-1 by Flavonoids Isolated from C. morifolium
| Compound | R | R1 | R2 | R3 | EC₅₀ (µM)¹ | IC₅₀ (µM)² |
| Acacetin-7-O-β-D-galactopyranoside | H | O-gal | OH | OCH₃ | >35 | >35 |
| Apigenin-7-O-β-D-galactopyranoside | H | O-gal | OH | OH | >35 | >35 |
| Luteolin | OH | OH | OH | OH | >35 | >35 |
| Quercetin | OH | OH | OH | OH | >35 | >35 |
¹Concentration which inhibits virus replication by 50%. ²Concentration which inhibits uninfected cell growth by 50%.
Table 2: HIV Inhibition by Known Flavonoids
| Compound | R | R1 | R2 | R3 | R4 | EC₅₀ (µM)¹ | IC₅₀ (µM)² |
| Chrysin | H | OH | OH | H | H | 0.88 | 17 |
| Apigenin | H | OH | OH | OH | H | 8.2 | >35 |
| Acacetin | H | OH | OH | OCH₃ | H | 14 | >35 |
| Luteolin | OH | OH | OH | OH | H | 14 | >35 |
| Kaempferol | H | OH | OH | OH | OH | 16 | >35 |
¹Concentration which inhibits virus replication by 50%. ²Concentration which inhibits uninfected cell growth by 50%.
These findings underscore the importance of the specific arrangement of functional groups on the flavonoid skeleton for its interaction with biological targets and subsequent therapeutic or toxic effects.
Advanced Research Methodologies and Approaches for Acacetin 7 O Beta D Galactopyranoside Studies
In Vitro Experimental Models
In vitro models provide a controlled environment to investigate the molecular and cellular effects of Acacetin-7-O-beta-D-galactopyranoside. These methods are essential for initial screening, mechanism elucidation, and hypothesis generation before moving to more complex biological systems.
Cell-based assays are fundamental for the preliminary assessment of a compound's biological activity. For this compound and its aglycone, acacetin (B1665396), various cell lines are employed to screen for antiviral, anti-cancer, and anti-inflammatory properties.
H9 Cells: This human T-cell line is utilized in virology research. Studies have specifically used H9 cells to evaluate the anti-HIV activity of this compound. medchemexpress.comtheclinivex.com Research has demonstrated its ability to inhibit HIV-1 replication in infected H9 cells, highlighting its potential as an antiviral agent. medchemexpress.comtheclinivex.com
| Cell Line | Assay Type | Finding | IC50 / EC50 |
| H9 | Cytotoxicity | Assessed cytotoxicity against human H9 cells after 3 days. | 37 μM (IC50) |
| H9 | Antiviral Activity | Assessed inhibition of HIV-1 (3B) replication after 3 days via p24 antigen capture. | 8 μM (EC50) |
Cancer Cell Lines: A variety of cancer cell lines are used to investigate the anti-tumor effects of related flavonoid compounds like acacetin. These studies measure parameters such as cell viability, proliferation, apoptosis, and migration.
Non-Small-Cell Lung Cancer (NSCLC): In H460 and A549 cell lines, acacetin has been shown to inhibit cell proliferation, invasion, and migration, as well as induce G2/M phase cell cycle arrest and apoptosis. nih.gov
Breast Cancer: In MCF-7 and MDA-MB-468 cells, acacetin demonstrated the ability to decrease cell viability in a dose- and time-dependent manner. researchgate.netresearchgate.net
Hepatocellular Carcinoma (HCC): In HepG2 and C3a cells, acacetin was found to inhibit cell viability and induce DNA fragmentation, indicating an anticancer effect. semanticscholar.org
RAW264.7 Cells: This murine macrophage cell line is a standard model for studying inflammation. Acacetin, the aglycone of this compound, has been evaluated using RAW264.7 cells to determine its anti-inflammatory effects. frontiersin.orgresearchgate.net In lipopolysaccharide (LPS)-induced inflammatory models, acacetin has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). frontiersin.orgresearchgate.net
Biochemical assays are critical for identifying specific molecular targets and understanding the pathways through which a compound exerts its effects.
Enzyme Inhibition: A key area of investigation for this compound is its effect on enzymes implicated in neurodegeneration. It has been identified as an inhibitor of Acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). medchemexpress.com The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. medchemexpress.commdpi.com
Pathway Analysis: Research into the aglycone, acacetin, has identified several key signaling pathways modulated by the compound, which are investigated using techniques like Western blotting and qPCR.
Inflammatory Pathways: Acacetin has been shown to inhibit the MAPK/NF-κB pathways and suppress the activation of the NLRP3 inflammasome, which are central to the inflammatory response. nih.gov
Oxidative Stress Pathways: Studies demonstrate that acacetin can activate the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates antioxidant and detoxification enzymes, playing a critical role in protecting against oxidative stress. nih.gov
Cancer-Related Pathways: In cancer cells, acacetin has been found to inhibit STAT3 activation. The STAT3 pathway is crucial for tumor cell proliferation, survival, and angiogenesis. semanticscholar.org
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and mechanisms of a compound in a whole biological system. These models are designed to mimic human diseases.
The neuroprotective potential of this compound and its aglycone has been explored in models of both Alzheimer's and Parkinson's disease.
Alzheimer's Disease (AD): The compound's ability to inhibit AChE makes it a candidate for AD research. medchemexpress.com Studies using APP/PS1 double-transgenic mice, an established animal model for AD, have shown that the aglycone, acacetin, can improve spatial learning and memory. nih.gov The observed effects include a reduction in senile plaque formation and inhibition of the NLRP3 inflammasome signaling pathway in the brain. nih.gov
Parkinson's Disease (PD): While direct in vivo animal models for the glycoside are less documented, cellular models of Parkinson's disease have been used to study its aglycone, acacetin. nih.govresearchgate.netresearchgate.net In SH-SY5Y neuroblastoma cells, a model used to study dopaminergic neuron death, acacetin provided protection against neurotoxicity induced by 6-hydroxydopamine (6-OHDA). nih.govresearchgate.net It was found to prevent neuronal cell death by regulating mitochondrial-mediated apoptosis and reducing reactive oxygen species (ROS) production. nih.govresearchgate.netresearchgate.net
Animal models of acute and chronic inflammation are used to confirm the anti-inflammatory and antioxidant activities observed in vitro.
Spinal Cord Injury (SCI): In a mouse model of SCI, acacetin treatment was found to recover motor function, improve neuron integrity, and reduce neuroinflammation and oxidative stress. nih.gov The mechanism was linked to the activation of the Nrf2/HO-1 signaling pathway. nih.gov
Experimental Colitis: Using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, which mimics inflammatory bowel disease, acacetin was shown to alleviate clinical symptoms, including body weight loss and colon shortening. frontiersin.org The compound significantly inhibited the macrophage inflammatory response and reduced levels of inflammatory mediators. frontiersin.org
| In Vivo Model | Key Findings for Acacetin (Aglycone) | Associated Pathway |
| Mouse Model of Spinal Cord Injury | Recovered motor function, improved neuron integrity, reduced neuroinflammation and oxidative stress. | Nrf2/HO-1 |
| Mouse Model of Experimental Colitis | Alleviated clinical symptoms (e.g., weight loss, colon shortening), inhibited macrophage inflammatory response. | Not specified |
To validate the in vitro anti-cancer findings, xenograft mouse models are commonly employed.
Non-Small-Cell Lung Cancer (NSCLC): The in vivo efficacy of acacetin was tested in an A549-xenografted nude mice model. The results demonstrated that acacetin administration suppressed tumor formation, supporting the in vitro findings that it inhibits the growth of NSCLC cells. nih.gov
Models for Cardiovascular and Metabolic Disorders
To investigate the therapeutic potential of acacetin, the aglycone of this compound, in cardiovascular and metabolic diseases, researchers utilize various preclinical models. These models are designed to mimic the pathophysiology of human conditions, allowing for the evaluation of the compound's efficacy and mechanism of action.
One significant model is the D-galactose-induced cardiac senescence model. nih.gov In this model, chronic administration of D-galactose accelerates aging processes in the heart, leading to functional decline and molecular changes similar to those seen in age-related cardiovascular diseases. nih.gov Studies have shown that acacetin can significantly improve cardiac function and reduce senescence markers like P53 and P21 in this model. nih.gov This suggests a potential role for its glycoside derivatives in mitigating age-associated cardiac decline.
In the context of metabolic disorders, particularly those linked to cardiovascular complications like diabetic cardiomyopathy, models often involve inducing metabolic stress. For instance, researchers may use high-fat diet (HFD) models in rodents to induce obesity, insulin (B600854) resistance, and hyperlipidemia. pharmaron.com While direct studies on this compound in these specific models are emerging, research on its aglycone, acacetin, has shown it can promote glucose uptake and reduce lipid accumulation, indicating its relevance for these conditions. frontiersin.org
The table below summarizes key in vivo models relevant to the study of acacetin and its derivatives.
| Disease Model | Induction Method | Key Pathological Features | Relevance for Acacetin Studies |
| Cardiac Senescence | Chronic D-galactose administration | Increased senescence markers (P53, P21), reduced cardiac function, mitochondrial dysfunction. nih.gov | Evaluating anti-aging and cardioprotective effects. nih.gov |
| Type 2 Diabetes (T2D) | High-Fat Diet (HFD) / Streptozotocin (STZ) | Obesity, hyperglycemia, insulin resistance, dyslipidemia. pharmaron.com | Investigating effects on glucose metabolism and lipid regulation. frontiersin.org |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | Elevated blood pressure, cardiac hypertrophy. pharmaron.com | Assessing potential antihypertensive properties. |
| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet | Plaque formation in arteries, inflammation, endothelial dysfunction. | Studying anti-inflammatory and anti-atherogenic activity. frontiersin.org |
Computational Approaches in Drug Discovery
Computational methods are integral to modern drug discovery, providing insights into molecular interactions and systemic effects, thereby accelerating the research process for compounds like this compound.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. This method is crucial for identifying potential molecular targets of acacetin and understanding the structural basis of its activity.
Studies have employed molecular docking to investigate acacetin's interaction with various proteins. For example, docking simulations have shown that acacetin can bind effectively to the active sites of key proteins involved in apoptosis, such as TP53, CASP3, and BCL2. researchgate.net The binding is stabilized by interactions like hydrogen bonds with specific amino acid residues in the protein's binding pocket. nih.gov This approach helps to hypothesize how acacetin might exert its anti-cancer or cell-regulating effects at a molecular level. Similarly, docking studies have predicted the binding energy of acacetin to targets like thioredoxin reductase 1 (TRX1), suggesting its potential role in modulating oxidative stress pathways. researchgate.net
The following table presents examples of protein targets for acacetin identified through molecular docking.
| Protein Target | Biological Process | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Thioredoxin Reductase 1 (TRX1) | Oxidative Stress | -6.82 researchgate.net | Not specified |
| Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | Lipid Metabolism, Inflammation | Low binding energy predicted nih.gov | S280, T283, N219, A333 nih.gov |
| Apoptosis-related proteins (e.g., TP53, CASP3) | Apoptosis | Not specified | Binds to active sites researchgate.net |
The process typically involves identifying potential targets of the compound, constructing a protein-protein interaction (PPI) network, and analyzing the network to uncover key pathways and biological processes. researchgate.net For acacetin, network pharmacology studies have been used to explore its mechanisms in conditions like sepsis and hepatic fibrosis. researchgate.net These analyses have identified crucial targets such as TP53, CASP3, CASP8, BCL2, and PARP1 as central nodes in the network related to apoptosis. researchgate.net By mapping these targets to signaling pathways, such as those involved in inflammation and cell death, researchers can gain a holistic understanding of the compound's systemic effects. researchgate.net
Semisynthetic Strategies for Derivatives and Analogues
While this compound is a naturally occurring compound, semisynthesis provides a powerful strategy to generate novel derivatives and analogues. This approach starts with a readily available natural product and modifies its chemical structure to enhance potency, improve pharmacokinetic properties, or explore structure-activity relationships.
One effective strategy involves using naringin (B1676962), an abundant and inexpensive flavanone (B1672756), as a starting material. nih.gov A multi-step process can convert naringin into acacetin. nih.gov This acacetin aglycone then serves as a scaffold for the glycosidation step, where different sugar moieties can be attached. nih.gov Specifically, acacetin can be reacted with an appropriate α-acetylglycosyl bromide in a process called glycosidation to yield various acacetin-7-O-β-D-glycosides, including the galactopyranoside derivative. nih.gov This route allows for the creation of a library of related compounds for biological screening. nih.gov Total synthesis of this compound has also been achieved, employing methods like the modified Baker-Venkataraman reaction and regioselective O-glycosylations. nih.govudsm.ac.tz
Activity-Guided Fractionation in Natural Product Isolation
Activity-guided fractionation is a classic and effective strategy for isolating bioactive compounds from natural sources, such as the plants that produce this compound. This method systematically separates a complex crude extract into simpler fractions based on a specific biological assay.
The process begins with the preparation of a crude extract from the plant material (e.g., using methanol). researchgate.net This extract is then subjected to a biological test (e.g., an antioxidant or enzyme inhibition assay). mdpi.com If the crude extract shows activity, it is partitioned using solvents of increasing polarity (e.g., chloroform, ethyl acetate (B1210297), and water) to create several primary fractions. researchgate.net
Each of these fractions is then tested for biological activity. The most active fraction is selected for further separation using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov This iterative process of separation and bioassay is repeated until a pure, active compound, such as this compound, is isolated. researchgate.net This ensures that the chemical isolation effort is focused solely on the components responsible for the desired biological effect.
Future Research Directions and Translational Perspectives for Acacetin 7 O Beta D Galactopyranoside
Elucidation of Undiscovered Biological Activities
Initial research has successfully identified two primary bioactivities for Acacetin-7-O-beta-D-galactopyranoside: anti-HIV activity and acetylcholinesterase (AChE) inhibition. medchemexpress.comtheclinivex.comnih.govmdpi.com The discovery that it can inhibit the replication of HIV in H9 cells marked it as a compound of interest in virology. theclinivex.comnih.gov Concurrently, its ability to inhibit AChE suggests a potential role in neuromodulation, particularly in the context of Alzheimer's disease research. medchemexpress.com
However, the biological activity profile of this compound is likely much broader. Its aglycone, acacetin (B1665396), is known to possess a wide array of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties. nrfhh.comfrontiersin.org This suggests that this compound could harbor similar, as-yet-undiscovered activities. Future research should prioritize comprehensive screening to explore its potential in other therapeutic areas such as oncology, immunology, and metabolic diseases. Investigating its effects on various cell signaling pathways, enzyme activities, and receptor interactions will be crucial in painting a complete picture of its pharmacological landscape.
Deeper Understanding of Complex Mechanisms of Action
While initial mechanisms have been proposed, a granular understanding is still lacking. The anti-HIV effect is thought to be associated with the interference of viral transcription, though the precise molecular targets within this process are not fully identified. mdpi.com For its neuroprotective potential, the direct inhibition of acetylcholinesterase is a known mechanism, but its downstream consequences on neuronal signaling, amyloid-beta plaque formation, and tau pathology remain to be explored.
Future studies must delve deeper into these mechanisms. For instance, exploring which specific viral or host factors are targeted to inhibit HIV replication is a critical next step. In the context of neurodegeneration, investigating how AChE inhibition by this specific molecule impacts cholinergic neurotransmission and neuronal survival is necessary. Furthermore, given the known activities of its aglycone, acacetin, which modulates pathways like NF-κB, MAPKs, and PI3K/Akt, it is plausible that this compound acts through multiple, complex mechanisms. frontiersin.org Elucidating these intricate pathways is fundamental to understanding its therapeutic potential and identifying biomarkers for its activity.
Table 1: Known Biological Activities and Mechanisms of this compound
| Biological Activity | Investigated Mechanism | Research Context |
| Anti-HIV | Inhibition of HIV replication in H9 cells; potential interference with viral transcription. theclinivex.comnih.govmdpi.com | Virology, Infectious Disease |
| Acetylcholinesterase (AChE) Inhibition | Direct enzymatic inhibition. medchemexpress.com | Neurodegenerative Disease (e.g., Alzheimer's) |
Pharmacokinetic and Pharmacodynamic Profiling as an Academic Research Gap
A significant chasm in the current body of knowledge is the near-complete absence of pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. There is a lack of systematic studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Understanding the relationship between the dose, plasma concentration over time (PK), and the resulting pharmacological effect (PD) is a cornerstone of drug development.
For comparison, studies on the aglycone, acacetin, have established key PK parameters such as its maximum plasma concentration (Cmax) and terminal half-life in preclinical models. nrfhh.com Similar foundational research for this compound is imperative. This includes in vitro studies on its metabolic stability and permeability, as well as in vivo studies in animal models to determine its bioavailability, tissue distribution, and clearance rates. Establishing a clear PK/PD relationship will be essential to designing any future efficacy studies and determining a potential therapeutic window.
Exploration of Combination Therapies
The potential for this compound in combination therapies is an unexplored yet promising research avenue. Given its specific mechanisms of action, it could potentially act synergistically with other therapeutic agents. For instance, in the context of HIV, it could be investigated alongside existing antiretroviral drugs to enhance efficacy or overcome resistance.
In the realm of neurodegenerative diseases, combining it with other Alzheimer's treatments that target different pathological pathways (e.g., anti-amyloid or anti-tau agents) could offer a multi-pronged therapeutic strategy. Research on its aglycone, acacetin, has shown synergistic effects with chemotherapy agents like doxorubicin (B1662922) in cancer models. nrfhh.com This precedent suggests that systematic in vitro and in vivo studies are warranted to identify potential synergistic or additive effects of this compound with other drugs, which could lead to more effective treatment regimens with potentially lower dosages and reduced side effects.
Development of Advanced Delivery Systems
Like many flavonoids, this compound may face challenges related to poor aqueous solubility and low bioavailability, which could severely limit its clinical utility. mdpi.combenthamscience.com Addressing these biopharmaceutical hurdles is a critical step in its translational path. Future research should focus on the design and evaluation of advanced drug delivery systems to enhance its physicochemical properties.
Several modern formulation strategies could be employed. researchgate.netjournalamme.org Nanotechnology-based systems, such as nanoparticles, liposomes, and microemulsions, have shown great promise in improving the bioavailability of poorly soluble compounds. benthamscience.commdpi.commdpi.com These carriers can protect the flavonoid from degradation, improve its absorption, and potentially enable targeted delivery to specific tissues. mdpi.commdpi.com Encapsulation within these systems could transform this compound into a viable therapeutic candidate by overcoming its inherent delivery limitations. benthamscience.comresearchgate.netjournalamme.org
Potential for Clinical Development and Therapeutic Applications
The existing preclinical evidence, particularly its dual anti-HIV and AChE inhibitory activities, provides a strong rationale for the continued investigation of this compound. The potential to address unmet medical needs in both infectious diseases and neurodegeneration marks it as a compound of significant interest.
However, the path to clinical development is contingent on successfully addressing the research gaps outlined above. A comprehensive elucidation of its biological effects, a deep understanding of its mechanisms, and robust pharmacokinetic and pharmacodynamic data are prerequisites for any clinical consideration. Furthermore, the development of a viable formulation to ensure adequate bioavailability is a critical translational step. Should these challenges be met through focused and rigorous research, this compound could emerge as a promising lead compound for the development of new therapies.
Q & A
Q. What are the primary natural sources of Acacetin-7-O-beta-D-galactopyranoside, and how is it extracted for laboratory studies?
this compound is predominantly isolated from Chrysanthemum species, including Chrysanthemum indicum and C. morifolium. Extraction typically involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). The galactopyranoside moiety is critical for solubility and bioactivity, necessitating careful solvent selection to preserve glycosidic bonds during extraction .
Q. What analytical techniques are essential for validating the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is mandatory for confirming the glycosidic linkage and aglycone structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV/Vis or diode-array detection ensures purity (>95% by peak area). Stability studies under varying pH and temperature conditions are recommended to assess degradation risks .
Q. What in vitro assays are commonly used to evaluate its anti-HIV activity?
The compound’s anti-HIV activity is typically assessed using H9 lymphocyte cells infected with HIV-1. Parameters include viral replication inhibition (measured via p24 antigen ELISA) and cytotoxicity (MTT assay). This compound has shown an IC₅₀ of 10.61 nM against tissue factor pathways, requiring controlled cell culture conditions (e.g., 5% CO₂, 37°C) and triplicate experiments to minimize variability .
Advanced Research Questions
Q. How do structural modifications of the flavone backbone influence its bioactivity?
Structure-activity relationship (SAR) studies reveal that hydroxyl groups at C-5 and C-7 positions enhance anti-HIV activity, while a C-2–C-3 double bond is critical for binding affinity. Substituents on the B-ring (e.g., halogens or methoxy groups) often increase cytotoxicity, reducing therapeutic indices. Comparative studies with analogues like chrysin (a non-glycosylated flavone) highlight the necessity of the galactopyranoside moiety for solubility and target interaction .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies in potency metrics may arise from differences in assay protocols (e.g., cell line viability thresholds, incubation times) or compound stability. To standardize results:
Q. What experimental models are suitable for studying its tissue factor (TF) pathway inhibition?
TF inhibition is evaluated using:
- Coagulation assays : Measure prothrombin time (PT) or activated partial thromboplastin time (aPTT) in human plasma.
- Cell-based models : Endothelial cells or monocytes stimulated with lipopolysaccharide (LPS) to upregulate TF expression.
- Molecular docking : Predict interactions with TF or Factor VIIa using software like AutoDock Vina, followed by surface plasmon resonance (SPR) for binding affinity validation .
Q. What strategies optimize bioavailability in preclinical studies?
Glycosylation improves water solubility but may limit membrane permeability. Strategies include:
- Prodrug synthesis : Esterification of hydroxyl groups to enhance lipophilicity.
- Nanocarrier systems : Liposomal encapsulation or polymeric nanoparticles to improve gastrointestinal absorption.
- Pharmacokinetic profiling : LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .
Methodological Considerations
- Data Reproducibility : Document all chromatographic gradients, NMR acquisition parameters, and cell culture conditions in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for handling HIV-infected cell lines and animal studies.
- Interdisciplinary Collaboration : Partner with computational chemists for SAR modeling and pharmacologists for in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
